4-Hydrazino-2-(trifluoromethyl)quinazoline

Vue d'ensemble

Description

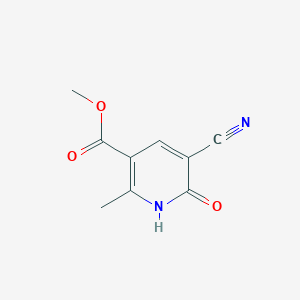

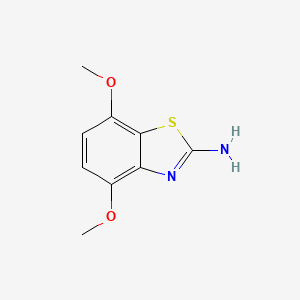

4-Hydrazino-2-(trifluoromethyl)quinazoline is a chemical compound with the molecular formula C9H7F3N4 and a molecular weight of 228.18 . It is a solid substance .

Synthesis Analysis

The synthesis of 4-Hydrazino-2-(trifluoromethyl)quinazoline involves a palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines . This method has a broad substrate scope and high efficiency, with yields up to 99% .Molecular Structure Analysis

The InChI code for 4-Hydrazino-2-(trifluoromethyl)quinazoline is 1S/C9H7F3N4/c10-9(11,12)8-14-6-4-2-1-3-5(6)7(15-8)16-13/h1-4H,13H2,(H,14,15,16) .Chemical Reactions Analysis

While specific chemical reactions involving 4-Hydrazino-2-(trifluoromethyl)quinazoline are not detailed in the search results, quinazolinone derivatives, which include this compound, are known to be valuable intermediates in organic synthesis .Physical And Chemical Properties Analysis

4-Hydrazino-2-(trifluoromethyl)quinazoline is a solid substance . It has a melting point of 258 - 261°C . .Applications De Recherche Scientifique

Proteomics Research

4-Hydrazino-2-(trifluoromethyl)quinazoline is utilized in proteomics research . This field involves the large-scale study of proteins, particularly their structures and functions . The compound’s specific role in proteomics isn’t detailed, but it’s likely used as a reagent or a building block in synthesizing more complex molecules that interact with proteins for study.

Cancer Research

In cancer research, this compound has been used to design and synthesize N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives . These derivatives are evaluated for their anticancer activities against various cell lines, such as PC3, K562, and HeLa, through MTT assay . The focus is on discovering new inhibitors that can target specific proteins or pathways involved in cancer progression.

Werner Helicase Inhibition

The compound has shown potential in the inhibition of Werner (WRN) helicase , an enzyme that plays a crucial role in DNA replication and repair . Inhibitors of WRN helicase are considered promising for the development of new anticancer therapies, as they can lead to the selective killing of cancer cells while sparing normal cells.

Cytotoxic Activity

Research has indicated that certain derivatives of 4-Hydrazino-2-(trifluoromethyl)quinazoline, particularly bromo derivatives , exhibit significant cytotoxic activity . This activity is crucial in the development of chemotherapeutic agents that can effectively kill cancer cells.

Safety and Handling

While not a direct application in research, understanding the safety and handling of this compound is crucial for researchers. It has specific safety information and precautionary statements associated with its use, such as warnings for harmful effects if swallowed, in contact with skin, or if inhaled . Proper handling and safety measures are essential for its use in any laboratory setting.

Molecular Formula and Properties

The molecular formula of 4-Hydrazino-2-(trifluoromethyl)quinazoline is C9H7F3N4 , and it has a molecular weight of 228.18 . Knowledge of its molecular properties is essential for researchers to understand its behavior and potential interactions in various applications .

Availability and Procurement

For researchers interested in utilizing this compound, information on its availability, procurement, and pricing is vital. It is available for purchase from specialized chemical suppliers, which supports its use in advanced research applications .

Safety And Hazards

The safety information available indicates that 4-Hydrazino-2-(trifluoromethyl)quinazoline is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Propriétés

IUPAC Name |

[2-(trifluoromethyl)quinazolin-4-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N4/c10-9(11,12)8-14-6-4-2-1-3-5(6)7(15-8)16-13/h1-4H,13H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZZCRXGECYMPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363080 | |

| Record name | 4-hydrazino-2-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831688 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-Hydrazino-2-(trifluoromethyl)quinazoline | |

CAS RN |

154136-31-9 | |

| Record name | 4-hydrazino-2-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]furan](/img/structure/B1301364.png)

![6-Fluoro-2-hydrazinylbenzo[d]thiazole](/img/structure/B1301383.png)

![2,4,5-Trichlorobenzo[d]thiazole](/img/structure/B1301390.png)

![4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/structure/B1301411.png)

![N-[4-(-Carboxycyclohexylmethyl)]maleamidic Acid](/img/structure/B1301419.png)

![Ethyl 2-{4-bromo-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate](/img/structure/B1301439.png)